
1-Hexadecene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecene can be synthesized through various methods, including the oligomerization of ethylene and the dehydrogenation of hexadecane . The oligomerization process involves the polymerization of ethylene in the presence of a catalyst, typically a Ziegler-Natta catalyst, under controlled temperature and pressure conditions . Dehydrogenation of hexadecane, on the other hand, involves the removal of hydrogen atoms from hexadecane to form the corresponding alkene .
Industrial Production Methods: Industrially, this compound is produced through the oligomerization of ethylene using a Ziegler-Natta catalyst. This process is carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and high yield . The product is then purified through distillation to remove any unreacted ethylene and other by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecene undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Hydrogenation: This reaction involves the addition of hydrogen to this compound to form hexadecane.
Polymerization: this compound can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrogenation: Catalysts such as palladium or platinum are used under high pressure and temperature.
Polymerization: Catalysts like Ziegler-Natta are used under controlled conditions.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Hydrogenation: Hexadecane.
Polymerization: Long-chain polymers.
Scientific Research Applications
Chemical Applications
Synthesis of Organic Compounds
1-Hexadecene serves as a critical starting material for synthesizing various organic compounds. Its reactivity allows it to participate in polymerization reactions, leading to the production of polymers with specific desired properties. For instance, it can be utilized in producing amines, oxo alcohols, and alkylated aromatics through typical reactions of alpha olefins .
Production of Surfactants and Lubricants
In industrial settings, this compound is used to manufacture surfactants and lubricants. Its ability to reduce surface tension makes it an effective component in formulations for drilling fluids and paper sizing agents .
Biological Applications
Enhancement of Antimicrobial Compounds
Research has demonstrated that the addition of this compound can significantly enhance the production of antimicrobial compounds. A study involving the endophytic fungus Berkleasmium sp. Dzf12 showed that adding 10% this compound to the culture medium increased the yields of palmarumycins C2 and C3 by 40-fold and 59-fold, respectively, compared to controls . These compounds exhibited notable antimicrobial and antioxidant activities.
Environmental Applications
Bioremediation Potential
this compound has been investigated for its role in bioremediation processes. Studies indicate that microbial cultures can degrade this compound in contaminated environments, converting it into methane under anaerobic conditions. The addition of electron donors such as yeast extract or lactate has been shown to enhance methane production from this compound significantly, indicating its potential for use in bioremediation strategies at oil-contaminated sites .
Case Studies
Mechanism of Action
1-Hexadecene is compared with other alpha-olefins such as 1-octadecene and 1-tetradecene:
1-Octadecene: Similar in structure but has two additional carbon atoms, making it slightly more hydrophobic.
1-Tetradecene: Has two fewer carbon atoms, making it less hydrophobic compared to this compound.
Uniqueness: this compound’s balance of hydrophobicity and reactivity makes it particularly useful in applications requiring both properties, such as in surfactants and polymer production .
Comparison with Similar Compounds
- 1-Octadecene
- 1-Tetradecene
- 1-Dodecene
- 1-Decene
Biological Activity
1-Hexadecene, a long-chain alkene, has garnered attention in various fields due to its biological activity. This compound is primarily known for its role in enhancing microbial processes, particularly in the production of bioactive metabolites and its potential in bioremediation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on metabolite production in fungi, and its role in methane production from contaminated environments.
This compound (C16H32) is an unsaturated hydrocarbon with a double bond between the first and second carbon atoms. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial applications and biological processes.
Antimicrobial and Antioxidant Activities
Research has demonstrated that this compound can significantly enhance the production of bioactive compounds with antimicrobial and antioxidant properties. A study involving the endophytic fungus Berkleasmium sp. Dzf12 showed that the addition of this compound at a concentration of 10% resulted in a substantial increase in the yields of palmarumycins C2 and C3—compounds known for their potent antimicrobial activity. The yields were reported as 0.40 g/L for palmarumycin C2 and 1.19 g/L for palmarumycin C3, which represented a 40-fold and 59.5-fold increase compared to controls, respectively .
Table 1: Production of Palmarumycins C2 and C3 with this compound
Compound | Yield (g/L) | Control Yield (g/L) | Increase Factor |
---|---|---|---|
Palmarumycin C2 | 0.40 | 0.01 | 40 |
Palmarumycin C3 | 1.19 | 0.02 | 59.5 |
This enhancement suggests that this compound acts as an effective substrate that stimulates the metabolic pathways involved in the synthesis of these bioactive compounds.
Microbial Oxidation and Biodegradation
This compound also plays a critical role as an intermediate in microbial oxidation processes. Studies indicate that it can be utilized by specific microbial communities for degradation purposes, particularly in wastewater treatment scenarios involving oil refinery effluents . In one study, microbial cultures enriched with this compound showed significantly improved methane production rates when supplemented with electron donors such as yeast extract or lactate. These findings highlight the potential of using this compound for bioremediation strategies aimed at converting hydrocarbons into usable energy forms like methane.
Table 2: Methane Production from this compound
Treatment | Methane Production (mM) | Biodegradation (%) |
---|---|---|
Before stimulation | 16.7 | n.a. |
After stimulation with yeast extract | 8.6 | 120 |
After stimulation with lactate | 5.4 | 75 |
Case Studies
Case Study: Enhancement of Palmarumycins Production
In a controlled study, researchers treated cultures of Berkleasmium sp. Dzf12 with varying concentrations of this compound over different incubation periods. The results indicated that optimal conditions for metabolite production occurred when the compound was added at specific growth phases, leading to significant increases in mycelial biomass and metabolite yields .
Case Study: Methanogenic Bioreactors
Another study focused on the application of microbial cultures capable of degrading hydrocarbons like this compound in bioreactors designed for methane production. The addition of co-substrates resulted in enhanced degradation rates, demonstrating the compound's utility in environmental remediation efforts .
Properties
IUPAC Name |
hexadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZCXVZFLOKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-58-7 | |
Record name | 1-Hexadecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25655-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027269 | |
Record name | 1-Hexadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB] | |
Record name | 1-Hexadecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
284.4 °C @ 760 MM HG | |
Record name | N-HEXADEC-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS | |
Record name | N-HEXADEC-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7811 @ 20 °C/4 °C | |
Record name | N-HEXADEC-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00264 [mmHg] | |
Record name | 1-Hexadecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LEAF, COLORLESS LIQUID | |
CAS No. |
629-73-2, 26952-14-7 | |
Record name | 1-Hexadecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexadecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadec-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXADECENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T015M2UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-HEXADEC-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
4.1 °C | |
Record name | N-HEXADEC-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.